molecular formula C13H11N5O B2555558 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile CAS No. 2034265-79-5

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2555558
CAS No.: 2034265-79-5
M. Wt: 253.265
InChI Key: WHFKEFDKCFMBTF-UHFFFAOYSA-N
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Description

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This compound, in particular, features an azetidine ring attached to a triazole ring, which is further connected to a benzonitrile group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common approach is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in creating diverse chemical libraries for drug discovery and development.

Biology: In biological research, 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile has been studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.

Medicine: This compound has been investigated for its potential therapeutic applications, including its use as a lead compound in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, such as in the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The benzonitrile group may also play a role in the compound's activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

  • 3-(1H-1,2,3-triazol-4-yl)pyridine: A triazole derivative with potential SIRT3 inhibitory activity.

  • 1,2,3-Triazole analogs: Various analogs synthesized via click chemistry for potential biological activity.

Uniqueness: 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile stands out due to its unique combination of the azetidine and triazole rings, which provides distinct chemical and biological properties compared to other triazole derivatives.

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Properties

IUPAC Name

3-[3-(triazol-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-5-4-15-16-18/h1-6,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKEFDKCFMBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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